molecular formula C12H14N5O7P B2792565 Remdesivir nucleoside monophosphate CAS No. 1911578-74-9

Remdesivir nucleoside monophosphate

货号 B2792565
CAS 编号: 1911578-74-9
分子量: 371.246
InChI 键: ZBHOHJWLOOFLMW-LTGWCKQJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Remdesivir nucleoside monophosphate is a metabolite of Remdesivir . Remdesivir is a nucleoside analogue with effective antiviral activity against SARS-CoV and MERS-CoV .


Molecular Structure Analysis

Remdesivir is an adenosine triphosphate analogue . A 3.9-Å-resolution cryo-EM reconstruction of a remdesivir-stalled RNA-dependent RNA polymerase complex revealed full incorporation of 3 copies of remdesivir monophosphate (RMP) and a partially incorporated fourth RMP in the active site .


Chemical Reactions Analysis

Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases .


Physical And Chemical Properties Analysis

Remdesivir exhibits a linear profile following single-dose i.v. administration over 2 hours of RDV solution formulation across the dose range of 3–225 mg .

科学研究应用

1. Pharmacokinetics and Tissue Distribution

  • Summary of Application: This study aimed to understand the pharmacokinetics and tissue distribution of Remdesivir and its metabolites, including nucleotide monophosphate (RMP), in mice .
  • Methods of Application: Mice were administered 20 mg/kg of Remdesivir intravenously. The concentrations of Remdesivir, RMP, nucleotide triphosphate (RTP), and nucleoside (RN) in the blood, heart, liver, lung, kidney, testis, and small intestine were quantified .

2. Antiviral Activity Against RNA Viruses

  • Summary of Application: Remdesivir has been identified as a promising drug against COVID-19 due to its broad-spectrum antiviral activities against RNA viruses .
  • Methods of Application: The specific methods of application are not detailed in the source, but it mentions that Remdesivir has been authorized for use in the treatment of COVID-19 by the U.S. Food and Drug Administration and the European Medicines Agency .

3. Drug Interaction Potential

  • Summary of Application: This study aimed to understand the drug interaction potential of Remdesivir .
  • Methods of Application: The study evaluated the currently available absorption, distribution, metabolism, elimination (ADME) properties, pharmacokinetics (PK), and drug-drug interaction (DDI) information about Remdesivir .
  • Results: The study found that Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases . By understanding these properties, clinicians can prevent subtherapeutic and supratherapeutic levels of Remdesivir and thus avoid further complications in COVID-19 patients .

4. Lung Cell Activation of Phosphoramidates

  • Summary of Application: This study focused on the lung cell activation of phosphoramidates, with Remdesivir as the central case study .
  • Methods of Application: The study describes the antiviral potency and in vitro metabolism evidence for lung cell activation of phosphoramidates .
  • Results: The study suggests that the lung delivery of nucleoside monophosphate analogs using prodrugs warrants further investigation toward the development of novel respiratory antivirals .

5. Drug Interaction Potential

  • Summary of Application: This study aimed to understand the drug interaction potential of Remdesivir .
  • Methods of Application: The study evaluated the currently available absorption, distribution, metabolism, elimination (ADME) properties, pharmacokinetics (PK), and drug-drug interaction (DDI) information about Remdesivir .
  • Results: The study found that Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases . By understanding these properties, clinicians can prevent subtherapeutic and supratherapeutic levels of Remdesivir and thus avoid further complications in COVID-19 patients .

6. Lung Cell Activation of Phosphoramidates

  • Summary of Application: This study focused on the lung cell activation of phosphoramidates, with Remdesivir as the central case study .
  • Methods of Application: The study describes the antiviral potency and in vitro metabolism evidence for lung cell activation of phosphoramidates .
  • Results: The study suggests that the lung delivery of nucleoside monophosphate analogs using prodrugs warrants further investigation toward the development of novel respiratory antivirals .

安全和危害

Remdesivir can cause gastrointestinal symptoms (e.g., nausea), elevated transaminase levels, an increase in prothrombin time without a change in the international normalized ratio, and hypersensitivity reactions. Bradycardia has also been reported .

未来方向

Remdesivir has been granted approvals in several countries for use in adults and children hospitalized with severe coronavirus disease 2019 (COVID-19) . It’s a promising drug, but more research is needed to fully understand its potential .

属性

IUPAC Name

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N5O7P/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(24-12)3-23-25(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHOHJWLOOFLMW-LTGWCKQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)O)O)O)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N5O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remdesivir nucleoside monophosphate

Citations

For This Compound
9
Citations
Y Li, HX Zhang, WD Luo, CWK Lam… - Frontiers in …, 2021 - frontiersin.org
Remdesivir (RDV) has generated much anticipation for its moderate effect in treating severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection. However, the …
Number of citations: 3 www.frontiersin.org
RE McMillan, MK Lo, XQ Zhang, JR Beadle… - Antiviral Research, 2023 - Elsevier
Broad spectrum oral antivirals are urgently needed for the early treatment of many RNA viruses of clinical concern. We previously described the synthesis of 1-O-octadecyl-2-O-benzyl-…
Number of citations: 3 www.sciencedirect.com
EJ Ciesielska, S Kim, MB Hyacintha-ghislaine, C Grier… - Mitochondrion, 2021 - Elsevier
… Remdesivir is rapidly (T 1/2 ≅ 1 h) converted to the more stable remdesivir nucleoside monophosphate (plasma T 1/2 ≅ 24 h), which can be phosphorylated inside cells to the active …
Number of citations: 6 www.sciencedirect.com
RT Schooley, AF Carlin, JR Beadle, N Valiaeva… - bioRxiv, 2020 - scienceopen.com
Figure 3. SARS-CoV-2 inhibitory activity replicate experiments. Dose response 130 curves for three Remdesivir analogs, Remdesivir (GS-5734), and Remdesivir 131 nucleoside (GS-…
Number of citations: 9 www.scienceopen.com
RT Schooley, AF Carlin, JR Beadle… - Antimicrobial agents …, 2021 - Am Soc Microbiol
… s antiviral activity is highly variable in different cell types, which may be due to variable expression of the four enzymes required for conversion to remdesivir nucleoside monophosphate …
Number of citations: 44 journals.asm.org
CW Fong, S Australia - 2020 - hal.science
… Comparison of Remdesivir and its metabolites GS441524, Remdesivir nucleoside monophosphate and Remdesivir nucleoside triphosphate (all as neutral species) [36] shows that …
Number of citations: 2 hal.science
S Jupudi, S Rajala, NR Gaddam… - … -Aided Drug Design, 2023 - ingentaconnect.com
Background: The south Indian Telugu states will celebrate a new year called ‘Ugadi’ which is a south Indian traditional festival. The ingredients used in ugadi pachadi have often also …
Number of citations: 1 www.ingentaconnect.com
K Nepali, R Sharma, S Sharma, A Thakur… - Journal of Biomedical …, 2022 - Springer
Unprecedented efforts of the researchers have been witnessed in the recent past towards the development of vaccine platforms for the control of the COVID-19 pandemic. Albeit, …
Number of citations: 13 link.springer.com
FE Öztürkkan, M Özdemir, GB Akbaba… - Journal of Molecular …, 2022 - Elsevier
Two new complexes of Co(II) and Zn(II) 2-chlorobenzoate (2-ClBA) with 3-cyanopyridine (CNP) of the general formula [Co(2-ClBA) 2 (CNP) 2 (H 2 O) 2 ] and [Zn(2-ClBA) 2 (CNP) 2 (H 2 …
Number of citations: 8 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。